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Executive Summary
Aluminum Nitride (AlN) in its thermodynamically stable wurtzite crystal form is a material of

immense technological importance, underpinning advancements in deep-ultraviolet

optoelectronics and high-power, high-frequency electronic devices. A defining intrinsic property

of wurtzite AlN is its exceptionally large spontaneous polarization. This phenomenon originates

from the non-centrosymmetric nature of its crystal lattice and the highly ionic character of the

Aluminum-Nitrogen bonds. The resulting internal electric field profoundly influences the

electronic properties of AlN and its heterostructures, enabling, for instance, the formation of

high-density two-dimensional electron gases (2DEGs) without intentional doping. This guide

provides a comprehensive technical overview of the theoretical foundations of spontaneous

polarization in AlN, summarizes key quantitative data, details the experimental protocols used

for its characterization, and presents logical and experimental workflows through diagrams.

Theoretical Basis of Spontaneous Polarization
The existence of spontaneous polarization in wurtzite AlN is a direct consequence of its crystal

structure and chemical bonding.
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AlN crystallizes in the hexagonal wurtzite structure, belonging to the P6₃mc space group.[1]

This structure is non-centrosymmetric, meaning it lacks a center of inversion symmetry.[2] The

arrangement of Al and N atoms consists of two interpenetrating hexagonal close-packed

sublattices, offset along the c-axis. Each Al atom is tetrahedrally coordinated to four N atoms,

and vice versa.[1]

Ideally, a hexagonal structure would have a c/a lattice parameter ratio of ngcontent-ng-

c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted">

√8/3 ≈ 1.6338/3​≈1.633

and an internal parameter, u, (which defines the relative displacement of the two sublattices
along the c-axis) of 0.375. However, in AlN, these values deviate from the ideal, with a c/a ratio
of approximately 1.601.[3] This structural deviation, combined with the significant difference in
electronegativity between aluminum and nitrogen, leads to a separation of the centers of
positive and negative charge within the unit cell, creating a permanent electric dipole moment
along the[4] crystallographic direction (the c-axis).[5] This built-in dipole moment, present
without any external strain or electric field, is the spontaneous polarization (

𝑃𝑠𝑝 Psp​

).

Modern Theory of Polarization and Berry Phase
Calculations
Quantifying spontaneous polarization from first principles requires the "modern theory of

polarization," which defines polarization as a bulk property derivable from the Berry phase of

the electronic wavefunctions.[6][7] This computational approach calculates the polarization

difference between two states of a system. To find the absolute spontaneous polarization of

wurtzite AlN, its polarization is calculated relative to a reference structure that has zero

polarization by symmetry.

Historically, the cubic zinc-blende phase of AlN was used as the reference, leading to a

calculated ngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-

inserted">
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value of approximately -0.081 to -0.090 C/m².[7][8] The negative sign indicates that for a metal-
polar crystal (where the top surface is Al-terminated), the polarization vector points from the N
atom towards the nearest Al atom along the c-axis, directed into the substrate.[8]

More recent theoretical work has argued that a non-polar, layered hexagonal structure (where

u = 0.5) is a more appropriate reference.[9] Calculations using this reference have yielded

significantly larger values for spontaneous polarization, exceeding 1 C/m², and with an opposite

orientation (upward for a metal-polar unit cell).[9][10] This paradigm shift is supported by recent

experimental measurements on ferroelectric AlScN alloys, which extrapolate to a giant

polarization for pure AlN.[10][11]

Quantitative Data Summary
The reported values for the spontaneous polarization of wurtzite AlN have varied significantly,

largely due to the different theoretical reference structures used in calculations. The table

below summarizes key reported values for AlN and, for comparison, GaN and InN.
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Material

Spontaneous
Polarization,
ngcontent-ng-
c4139270029="
" _nghost-ng-
c2020595362="
" class="inline
ng-star-
inserted">

𝑃𝑠𝑝 Psp​

(C/m²)

Method
Reference
Structure

Source

AlN -0.081
Ab initio Berry

Phase
Zinc-Blende

Bernardini et al.

(1997)[7]

AlN -0.090
Ab initio Berry

Phase
Zinc-Blende

Ambacher et al.

[8]

AlN -0.097
First-principles

calculation
Zinc-Blende Furuta et al.[2]

AlN +1.47 (Predicted)
Ab initio Berry

Phase

Layered

Hexagonal

Dreyer et al.

(2016)[9]

AlN
> 1

(Experimental)

STEM &

Macroscopic

Electrical

Layered

Hexagonal

Wang et al.

(2024)[10][12]

GaN -0.029
Ab initio Berry

Phase
Zinc-Blende

Bernardini et al.

(1997)[7]

GaN -0.034
Ab initio Berry

Phase
Zinc-Blende Ambacher et al.

InN -0.032
Ab initio Berry

Phase
Zinc-Blende

Bernardini et al.

(1997)[7]

InN -0.042
Ab initio Berry

Phase
Zinc-Blende

Ambacher et al.

[8]
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Note: The sign convention can vary. Here, negative values typically correspond to the long-held

convention of a downward-pointing vector in metal-polar materials when referenced to the zinc-

blende structure.

Experimental Protocols for Polarization
Characterization
Directly measuring spontaneous polarization is challenging because it requires a zero-field,

zero-strain condition, and measurements are typically sensitive to changes in polarization.

Therefore, experimental techniques often probe polarization-related effects, such as

pyroelectricity, piezoelectricity, or the interface charges in heterostructures.

Pyroelectric Coefficient Measurement (Dynamic Method)
The pyroelectric effect is the change in spontaneous polarization with a change in temperature

(ngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted">

𝑝 = 𝑑𝑃𝑠𝑝 /𝑑𝑇p=dPsp​/dT

). Measuring the pyroelectric coefficient, p, provides crucial information about the material's
polarization.

Methodology:

Sample Preparation: An AlN thin film is grown on a suitable substrate (e.g., Si or SiC). Metal

electrodes are deposited on the top and bottom surfaces to form a capacitor structure.

Thermal Excitation: The sample's temperature is modulated sinusoidally at a low frequency

(e.g., 0.01-1 Hz) using a Peltier element or a modulated laser beam as a heat source.[2][13]

This creates a periodic temperature change,

𝑑𝑇/𝑑𝑡dT/dt

.

Current Measurement: The periodic temperature change induces a change in polarization,

which generates a measurable pyroelectric current (
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𝐼𝑝 Ip​

) flowing between the electrodes. This current is given by

𝐼𝑝 = 𝐴 ⋅ 𝑝 ⋅ (𝑑𝑇/𝑑𝑡)Ip​=A⋅p⋅(dT/dt)

, where A is the electrode area.

Data Acquisition: The pyroelectric current is measured using a sensitive ammeter connected

to a lock-in amplifier, which allows for phase-sensitive detection to improve the signal-to-

noise ratio.[14] The temperature of the sample is simultaneously monitored with a

thermocouple.

Calculation: The pyroelectric coefficient p is calculated from the measured current amplitude,

the electrode area, and the rate of temperature change. For AlN films, measured values are

typically in the range of 6–8 μC/(m²·K).[7]

Capacitance-Voltage (C-V) Profiling of Heterostructures
This technique is used to determine the net polarization-induced sheet charge density (

𝜎σ

) at the interface of a heterostructure, such as AlN/GaN. This charge arises from the
discontinuity in both spontaneous and piezoelectric polarization across the interface.

Methodology:

Sample Growth: A heterostructure, for example, a GaN/AlN/GaN stack, is grown via

molecular beam epitaxy (MBE) or metal-organic chemical vapor deposition (MOCVD).[4][8]

Device Fabrication: A Schottky barrier contact (e.g., Ni/Au) is deposited on the surface to act

as a gate electrode, and an ohmic contact is made to the underlying GaN layer.

C-V Measurement: A variable DC bias voltage with a superimposed small AC signal is

applied across the Schottky contact. The capacitance of the structure is measured as a

function of the DC bias.

Apparent Carrier Profile Calculation: The measured C-V data is used to calculate the

apparent free carrier concentration profile,
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𝑛(𝑥)n(x)

, as a function of depth, x, from the surface using the equations:

𝑥 = 𝜖𝐴/𝐶x=ϵA/C

𝑛(𝑥) = (𝐶3 /𝑞𝜖𝐴2 )/(𝑑𝐶/𝑑𝑉)n(x)=(C3/qϵA2)/(dC/dV)

where

𝜖ϵ

is the dielectric permittivity, A is the Schottky contact area, C is the capacitance, V is the
voltage, and q is the elementary charge.

Sheet Charge Extraction: The apparent carrier profile will show a sharp peak corresponding

to the two-dimensional electron gas (2DEG) confined at the AlN/GaN interface. Integrating

this peak yields the total sheet carrier density, which is a direct measure of the net

polarization-induced interface charge,

𝜎σ

.[4][5]

Piezoresponse Force Microscopy (PFM)
PFM is a scanning probe technique that utilizes the converse piezoelectric effect to map the

ferroelectric domain structure and local piezoelectric response of a material. While it measures

the piezoelectric response, this property is intrinsically linked to the same crystal asymmetry

that causes spontaneous polarization.

Methodology:

Setup: A conductive AFM tip is brought into contact with the AlN surface.

AC Voltage Application: An AC voltage (ngcontent-ng-c4139270029="" _nghost-ng-

c2020595362="" class="inline ng-star-inserted">

𝑉𝑎𝑐 Vac​

) is applied between the conductive tip and a bottom electrode.
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Surface Vibration Detection: Due to the converse piezoelectric effect, the applied electric

field causes the AlN film to locally expand or contract. This surface vibration is detected by

the AFM's laser-and-photodiode system.

Signal Analysis: A lock-in amplifier analyzes the cantilever's deflection signal at the same

frequency as the applied AC voltage.

PFM Amplitude: The amplitude of the vibration is proportional to the magnitude of the

effective longitudinal piezoelectric coefficient (ngcontent-ng-c4139270029="" _nghost-ng-

c2020595362="" class="inline ng-star-inserted">

𝑑33 d33​

).[15]

PFM Phase: The phase difference between the applied voltage and the mechanical

response indicates the direction of the polarization vector. A 180° phase shift corresponds

to a reversal of the polarization direction.[16]

Imaging: By scanning the tip across the surface, PFM generates maps of the amplitude and

phase, revealing the distribution of polarization domains and their orientation with nanoscale

resolution.[15]

Visualizations: Workflows and Logical Diagrams
Wurtzite AlN Unit Cell and Origin of Polarization
Caption: Wurtzite AlN unit cell showing the origin of the net dipole moment.

Experimental Workflow for Dynamic Pyroelectric
Measurement
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Caption: Workflow for measuring the pyroelectric coefficient using the dynamic method.

Polarization-Induced 2DEG at an AlN/GaN
Heterointerface
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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